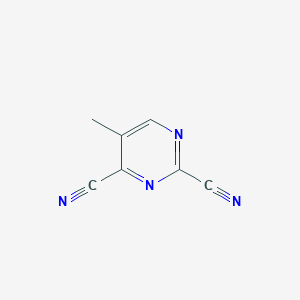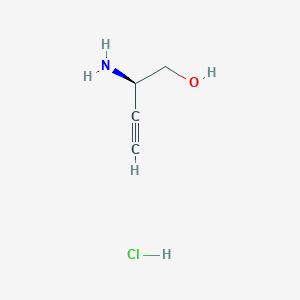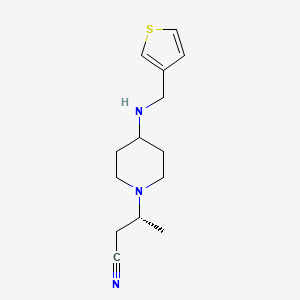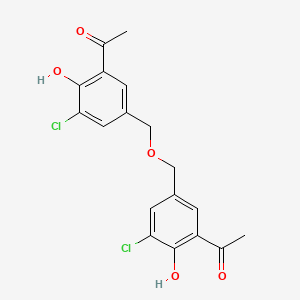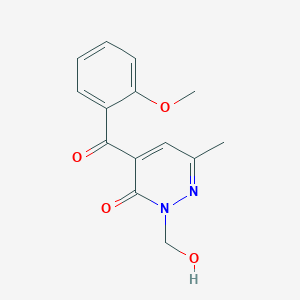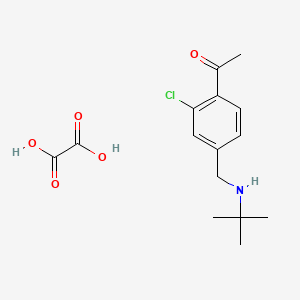
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is a chemical compound that features a tert-butylamino group, a chlorophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate typically involves the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor under controlled conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the ethanone moiety: This can be synthesized through various methods, including the oxidation of secondary alcohols or the reaction of acyl chlorides with appropriate nucleophiles.
Oxalate formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((tert-Butylamino)methyl)-2-hydroxyphenyl)ethanone oxalate
- 1-(4-((tert-Butylamino)methyl)-2-methylphenyl)ethanone oxalate
- 1-(4-((tert-Butylamino)methyl)-2-nitrophenyl)ethanone oxalate
Uniqueness
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H20ClNO5 |
|---|---|
Molecular Weight |
329.77 g/mol |
IUPAC Name |
1-[4-[(tert-butylamino)methyl]-2-chlorophenyl]ethanone;oxalic acid |
InChI |
InChI=1S/C13H18ClNO.C2H2O4/c1-9(16)11-6-5-10(7-12(11)14)8-15-13(2,3)4;3-1(4)2(5)6/h5-7,15H,8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
IBXSVLQCZKVAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
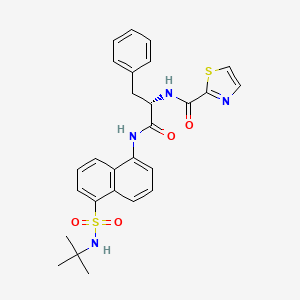
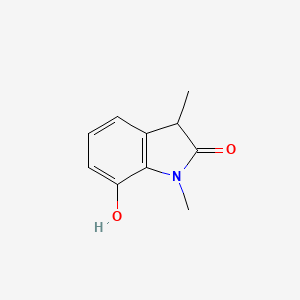
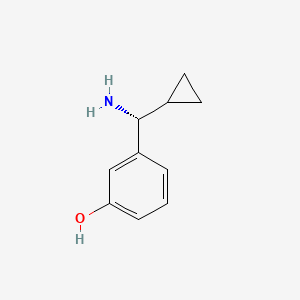
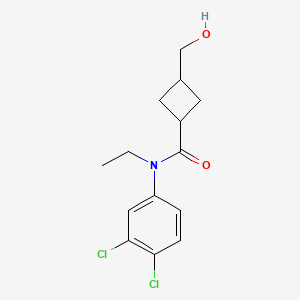
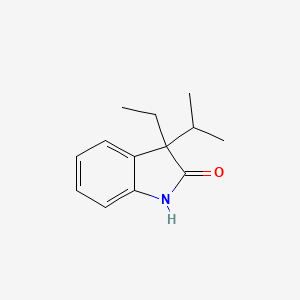
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)
